N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide
Description
N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3/c21-17(13-14-7-2-1-3-8-14)19-18-12-6-10-15-9-4-5-11-16(15)20(22)23/h1-12H,13H2,(H,19,21)/b10-6+,18-12+ |
InChI Key |
XLKQVWPGAKEAGG-PDDUZAPNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC=CC2=CC=CC=C2[N+](=O)[O-] |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and phenylacetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetohydrazide derivatives.
Scientific Research Applications
N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the phenylacetohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: Similar in structure but lacks the hydrazide moiety.
2-(3,4-Dimethoxyphenyl)-N-[3-(3-nitrophenyl)prop-2-enylideneamino]acetamide: Contains a dimethoxyphenyl group instead of a phenyl group.
Uniqueness
N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide is unique due to the presence of both the nitrophenyl and phenylacetohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
